Ethyl 2-(butylamino)acetate
Overview
Description
Ethyl 2-(butylamino)acetate is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol. It is an ester derivative, characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group and a butylamino group attached to the alpha carbon of the acetate moiety. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Ethyl 2-(butylamino)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl bromoacetate with butylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like toluene at room temperature . The general reaction scheme is as follows:
Ethyl bromoacetate+Butylamine→Ethyl 2-(butylamino)acetate+HBr
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-(butylamino)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, it can hydrolyze to form butylamine and ethyl acetate.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(butylamino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of ethyl 2-(butylamino)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 2-(butylamino)acetate can be compared to other esters and amines. Similar compounds include:
Ethyl acetate: A simple ester used as a solvent.
Butylamine: An amine used in organic synthesis.
Methyl butyrate: Another ester with similar properties but different applications
This compound is unique due to the combination of its ester and amine functional groups, which confer distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
ethyl 2-(butylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-9-7-8(10)11-4-2/h9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFGRDHUZSJJPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442346 | |
Record name | ethyl 2-(butylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3182-83-0 | |
Record name | ethyl 2-(butylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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